Platyphyllenona

Descripción general

Descripción

Platyphyllenone: A Comprehensive Analysis

Platyphyllenone is a diarylheptanoid derivative that has been studied for its potential therapeutic effects, particularly in the context of oral cancer. Research has shown that platyphyllenone can significantly inhibit the motility, migration, and invasion of human oral cancer cells . It has been found to modulate various molecular pathways, including the MAPK signaling pathway and the epithelial–mesenchymal transition process . Additionally, platyphyllenone has been shown to induce autophagy and apoptosis in oral cancer cells by affecting the AKT and JNK MAPK pathways .

Synthesis Analysis

The synthesis of platyphyllenone-related compounds has been explored in the context of catalytic enantioselective total synthesis. A key step in the synthesis involves a catalytic asymmetric Diels-Alder reaction, followed by Ito-Saegusa oxidation to produce a protected cyclohexane-1,3-dione in chiral form . This approach has led to the successful synthesis of platyphyllide, a compound related to platyphyllenone, and has also prompted a revision of the absolute configuration of the natural compound .

Molecular Structure Analysis

The molecular structure of platyphyllenone and its derivatives is complex, involving multiple chiral centers and a highly substituted cyclohexene core . The structural analysis is critical for understanding the biological activity of these compounds and for the development of synthetic methods that can produce them in enantiomerically pure forms .

Chemical Reactions Analysis

Platyphyllenone and its derivatives are involved in various chemical reactions that are essential for their biological activity. For instance, the modulation of the MAPK signaling pathway and the induction of autophagy and apoptosis involve a series of chemical interactions at the molecular level . The synthesis of these compounds also involves a series of chemical reactions, including Diels-Alder reactions and oxidations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of platyphyllenone are not detailed in the provided papers, the studies of related polymeric materials, such as PLA and PCL, offer insights into the properties that might be relevant for drug delivery systems . For example, the incorporation efficiency of hydrophobic drugs into PLA/PCL particles and their release under different pH conditions are important for the controlled delivery of therapeutic agents . The mechanical properties of polymeric blends, such as toughness and strength, are also crucial for medical applications .

Aplicaciones Científicas De Investigación

Efectos Antimetastásicos en Células de Cáncer Oral Humano

Se ha descubierto que la Platyphyllenona ejerce efectos antimetastásicos en células de cáncer oral humano . Específicamente, se utilizó para tratar células de cáncer oral humano (FaDu, Ca9-22 y HSC3) con diferentes concentraciones. Los hallazgos del estudio revelaron que la this compound inhibió significativamente la motilidad, migración e invasión de las células de cáncer oral humano .

Modulación de la Expresión de Cathepsina L

En el mismo estudio, se encontró que la this compound podría modular la expresión de Cathepsina L . La Cathepsina L es una proteína que a menudo se sobreexpresa en varios tipos de cáncer y está asociada con la progresión tumoral y la metástasis .

Influencia en la Vía MAPK

También se encontró que la this compound influye en la vía MAPK (Proteína Quinasa Activada por Mitógeno) . Esta vía juega un papel crucial en la regulación del crecimiento, diferenciación y supervivencia celular .

Impacto en la Transición Epitelial-Mesenquimal

La Transición Epitelial-Mesenquimal (EMT) es un proceso que es crítico para el inicio de la metástasis en el cáncer. Se encontró que la this compound modula este proceso, impactando potencialmente la progresión del cáncer .

Inducción de Autofagia en Células de Cáncer Oral

Otro estudio encontró que la this compound podría inducir la autofagia en las células SCC-9 y SCC-47 . La autofagia es un proceso celular que a menudo se desregula en el cáncer y puede influir en la respuesta a la terapia .

Inducción de Apoptosis en Células de Cáncer Oral

En el mismo estudio, se encontró que la this compound promovía la apoptosis en las células SCC-9 y SCC-47

Mecanismo De Acción

Target of Action

Platyphyllenone, a type of diarylheptanoid, primarily targets the AKT and JNK Mitogen-Activated Protein Kinase (MAPK) pathways . It also modulates the expression of Cathepsin L , a protease involved in protein degradation .

Mode of Action

Platyphyllenone interacts with its targets in a dose-dependent manner . It significantly decreases the phosphorylation of AKT and increases the phosphorylation of JNK1/2 in the MAPK signaling pathway . It also reduces the expression of Cathepsin L .

Biochemical Pathways

Platyphyllenone affects multiple biochemical pathways. It induces autophagy and apoptosis by modulating the AKT and JNK MAPK pathways . It also influences the epithelial–mesenchymal transition process by reducing p38 phosphorylation, decreasing β-catenin and Slug, and increasing E-cadherin expression .

Result of Action

Platyphyllenone has been shown to induce both autophagy and apoptosis in oral cancer cells . It promotes the cleavage of PARP; caspase-3, -8, and -9 protein expression; and also leads to cell cycle arrest at the G2/M phase . Furthermore, it significantly inhibits the motility, migration, and invasion of human oral cancer cells .

Propiedades

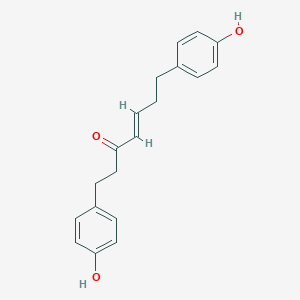

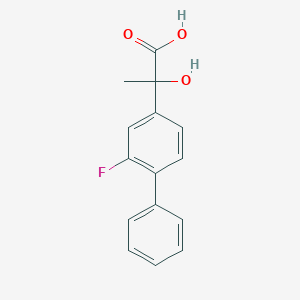

IUPAC Name |

(E)-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h2,4-6,8-9,11-14,21-22H,1,3,7,10H2/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKJADRKBZHVCY-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=CC(=O)CCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC/C=C/C(=O)CCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346755 | |

| Record name | Platyphyllenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56973-65-0 | |

| Record name | Platyphyllenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56973-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of Platyphyllenone and how does it affect cancer cells?

A1: Platyphyllenone exerts its anticancer effects primarily through the modulation of two key signaling pathways: AKT and JNK mitogen-activated protein kinase (MAPK) pathways [, ]. Specifically, it inhibits the phosphorylation of AKT, a protein kinase involved in cell survival and proliferation, and activates the phosphorylation of JNK1/2, a subgroup of MAPKs involved in stress response and apoptosis []. This dual modulation leads to a decrease in cancer cell proliferation and an increase in apoptosis, a form of programmed cell death. Furthermore, Platyphyllenone has been shown to reduce β-catenin and Slug expression, increase E-cadherin expression, and reduce cathepsin L expression, leading to a reduction in cancer cell migration and invasion [].

Q2: What is the structural characterization of Platyphyllenone?

A2: Platyphyllenone is a diarylheptanoid, a class of natural products characterized by two aromatic rings linked by a seven-carbon chain. Its molecular formula is C21H22O5 and its molecular weight is 354.4 g/mol []. Detailed spectroscopic data, including NMR and mass spectrometry data, can be found in the cited research articles, particularly [] and [].

Q3: How does the structure of Platyphyllenone impact its anticancer activity?

A3: While specific structure-activity relationship (SAR) studies focusing on Platyphyllenone are limited in the provided research, it can be inferred that the presence of specific functional groups on the diarylheptanoid skeleton is crucial for its activity. For instance, the hydroxyl groups on the aromatic rings are likely involved in hydrogen bonding interactions with its target proteins. Modifications to these groups could potentially alter its binding affinity and consequently, its potency and selectivity []. Further SAR studies would be required to fully elucidate the impact of structural modifications on Platyphyllenone’s activity.

Q4: What analytical techniques are used to study Platyphyllenone?

A7: Various analytical techniques are employed to characterize, quantify, and monitor Platyphyllenone. These include high-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detection (DAD) and mass spectrometry (MS) []. These methods allow for the separation, identification, and quantification of Platyphyllenone in complex mixtures, including biological samples. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation and determining the compound's purity [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)